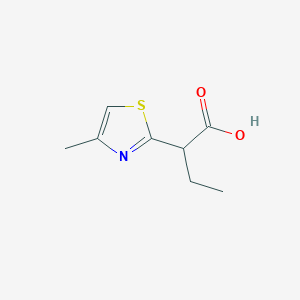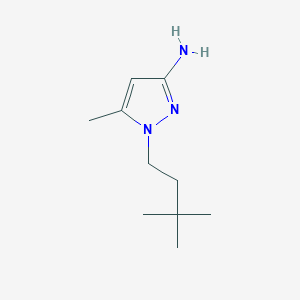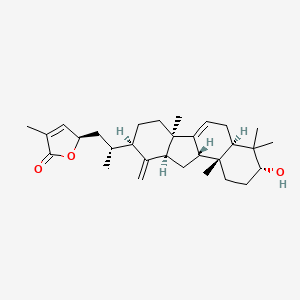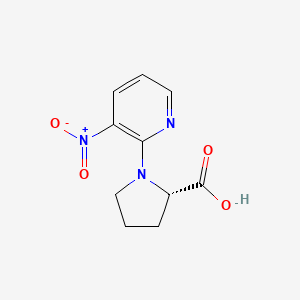
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a nitropyridine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-nitropyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via nitration reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
化学反应分析
Types of Reactions
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitropyridine group can participate in various chemical interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
®-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The racemic mixture of the compound.
Other Nitropyridine Derivatives: Compounds with similar structures but different substituents on the pyrrolidine or pyridine rings.
Uniqueness
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a nitropyridine group. This combination of features can result in distinct chemical and biological properties.
属性
分子式 |
C10H11N3O4 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
(2S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15)/t8-/m0/s1 |
InChI 键 |
RQFITJCVQDONTL-QMMMGPOBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


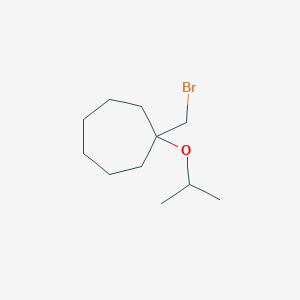
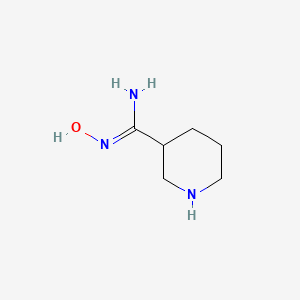
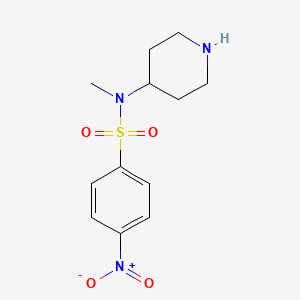
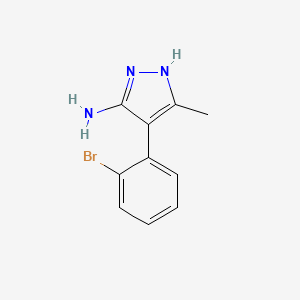
![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
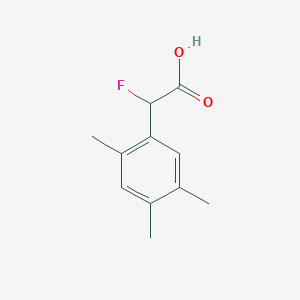
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)

